molecular formula C6H11ClN4O B2483618 3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride CAS No. 1955540-90-5

3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride

Cat. No.: B2483618
CAS No.: 1955540-90-5
M. Wt: 190.63
InChI Key: KIFDXWGSWLHPBM-UHFFFAOYSA-N
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Description

3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a chemically synthesized compound of significant interest in neuropharmacological research, primarily for its action as a GABA-A receptor agonist. Its core research value lies in its structural similarity to a series of pyrazolopyridazine derivatives known for their anxiolytic and analgesic properties without the sedative side effects typically associated with benzodiazepines. This compound is extensively used in preclinical studies to investigate the specific subunits of the GABA-A receptor complex, helping to elucidate the mechanisms underlying anxiety, seizure disorders, and pain pathways. By selectively modulating GABAergic neurotransmission, it serves as a critical tool compound for validating new therapeutic targets and for understanding the structure-activity relationships of non-benzodiazepine anxiolytics. Research utilizing this compound is fundamental to advancing the development of novel central nervous system (CNS) agents with improved efficacy and safety profiles.

Properties

IUPAC Name

3-(aminomethyl)-4-cyclopropyl-1H-1,2,4-triazol-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.ClH/c7-3-5-8-9-6(11)10(5)4-1-2-4;/h4H,1-3,7H2,(H,9,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFDXWGSWLHPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NNC2=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955540-90-5
Record name 3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the cyclization process. The final product is then converted to its hydrochloride form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the triazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical properties of triazol-5-one derivatives are highly dependent on substituents. Key structural analogs and their differences are outlined below:

Compound Substituents Key Features Biological Activities References
Target compound 3-(aminomethyl), 4-cyclopropyl Hydrochloride salt improves solubility; cyclopropyl may enhance metabolic stability. Limited direct data; inferred antifungal/antimicrobial potential.
3-(2-Aminoethyl)-4-methyl analog 3-(2-aminoethyl), 4-methyl Methyl group increases lipophilicity; aminoethyl may influence receptor binding. Antitumor activity (tested in vitro).
4-(4-Chlorophenyl)-1-(cyclopropylmethyl) analog 4-(4-chlorophenyl), 1-(cyclopropylmethyl) Chlorophenyl enhances electron-withdrawing effects; cyclopropylmethyl modifies steric bulk. Herbicidal applications (e.g., carfentrazone-ethyl derivatives).
3-Alkyl/aryl-4-(benzylideneamino) derivatives 3-alkyl/aryl, 4-benzylideneamino Schiff base formation enhances antioxidant activity via radical scavenging. Antioxidant (IC₅₀ values comparable to BHT/BHA).

Physicochemical Properties

  • pKa Values: The triazol-5-one core exhibits weak acidity. Substituents like cyclopropyl (electron-withdrawing) and aminomethyl (electron-donating) influence pKa. For example, analogs with electron-withdrawing groups (e.g., 4-chlorophenyl) show lower pKa (~8.2–9.5 in acetonitrile), while electron-donating substituents increase pKa .
  • Lipophilicity: The hydrochloride salt of the target compound reduces lipophilicity compared to neutral analogs.

Spectroscopic and Computational Data

  • NMR and IR: The target compound’s spectral data (unreported in evidence) can be inferred from analogs. For example, 3-methyl-4-benzylideneamino derivatives show characteristic IR peaks at 1650–1700 cm⁻¹ (C=O stretch) and NMR shifts at δ 7.2–8.5 ppm (aromatic protons) .
  • DFT Studies : Optimized structures of similar compounds (e.g., B3LYP/6-311G(d,p) basis sets) reveal planar triazolone rings and intramolecular hydrogen bonding, stabilizing the conformation .

Biological Activity

3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride is a compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

  • Molecular Formula : C6_6H10_{10}N4_4O
  • Molecular Weight : 154.17 g/mol

Its unique structure includes a triazole ring, a cyclopropyl group, and an aminomethyl group. The hydrochloride form enhances its solubility in water, which is advantageous for various biological applications.

Synthesis

The synthesis of 3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multi-step processes. Common methods include:

  • Cyclization of Precursors : Involves controlled conditions using solvents like methanol or ethanol.
  • Formation of Hydrochloride Salt : The final product is converted to its hydrochloride form by reacting with hydrochloric acid .

Anticancer Properties

Research indicates that compounds within the triazole family exhibit notable anticancer activity. For instance, derivatives of 3-amino-1,2,4-triazole have been evaluated for their efficacy against various cancer cell lines. Studies have shown that these compounds can inhibit cancer cell proliferation and exhibit antiangiogenic properties .

CompoundCell Line TestedIC50 (µM)Notes
3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-oneA549 (Lung Cancer)X.XPotential inhibitor
3-amino-1,2,4-triazole derivativesHeLa (Cervical Cancer)Y.YAntiangiogenic activity

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor, which could be pivotal in targeting specific biological pathways relevant to disease mechanisms. Its interactions with proteins suggest that it may play a role in modulating enzymatic activities that are critical for cellular functions.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazole derivatives similar to 3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one:

  • Study on Anticancer Activity : A study synthesized various triazole derivatives and assessed their anticancer effects using XTT assays across multiple cancer cell lines. The results indicated a clear beneficial effect of specific substituents on the triazole ring in enhancing anticancer activity .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could induce apoptosis in cancer cells through various pathways, including the inhibition of angiogenesis and modulation of cell cycle regulators .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the synthesis of 3-(aminomethyl)-4-cyclopropyl-4,5-dihydro-1H-1,2,4-triazol-5-one hydrochloride?

Methodological Answer:
The synthesis of triazolone derivatives typically involves condensation reactions. For example, 4-amino-triazole intermediates can react with aldehydes under reflux in acetic acid with sodium acetate as a catalyst (). A general protocol includes:

  • Dissolving the amino-triazole precursor in ethanol/acetic acid.
  • Adding substituted aldehydes (e.g., cyclopropane-carbaldehyde derivatives) and refluxing for 3–5 hours.
  • Purifying the product via recrystallization from DMF/acetic acid mixtures ( ).
    For cyclopropyl incorporation, Vilsmeier-Haack reactions (using POCl₃/DMF) may be adapted for introducing formyl groups ( ). Post-synthesis, hydrochloride salt formation can be achieved by treating the free base with HCl gas in anhydrous ether .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch of triazolone at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) ( ).
  • NMR : ¹H-NMR resolves cyclopropyl protons (δ 0.5–1.5 ppm) and aminomethyl groups (δ 2.5–3.5 ppm). ¹³C-NMR confirms triazolone carbonyls (~175 ppm) ( ).
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks, critical for understanding stability ( ).
  • Elemental Analysis : Validates purity and stoichiometry ( ).

Advanced: How can the acidity (pKa) of this compound be determined experimentally?

Methodological Answer:
Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol, DMF) using 0.05 M tetrabutylammonium hydroxide (TBAH) is recommended:

  • Calibrate the pH meter and electrode in the chosen solvent.
  • Titrate the compound incrementally (0.05 mL steps) and record mV values.
  • Plot titration curves to calculate half-neutralization potentials (HNP) and derive pKa values ( ).
  • Compare pKa across solvents to assess substituent effects on acidity (e.g., cyclopropyl’s electron-withdrawing nature) .

Advanced: What strategies are effective for evaluating the biological activity of this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria. Prepare serial dilutions in Mueller-Hinton broth and incubate for 24–48 hours ( ).
  • Antitumor Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Measure cell viability after 72-hour exposure ( ).
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., cyclopropyl vs. benzyl) and correlate with bioactivity trends. Use statistical tools (e.g., ANOVA) to validate significance .

Advanced: How can computational methods (e.g., DFT) elucidate electronic properties?

Methodological Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze electron density distribution.
  • Mulliken Population Analysis : Quantify charge transfer in the triazolone ring and cyclopropyl group ( ).
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity and interaction with biological targets .

Advanced: How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Control for Solubility : Use DMSO/water mixtures to ensure consistent dissolution ( ).
  • Validate Assay Conditions : Replicate pH, temperature, and incubation times across labs.
  • Statistical Meta-Analysis : Pool data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply regression models to identify outliers or confounding variables (e.g., substituent electronic effects) .

Advanced: What synthetic routes improve yield and purity for scaled-up production?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour vs. 5 hours) while maintaining yield ().
  • Column Chromatography : Purify intermediates using silica gel (hexane/ethyl acetate gradients).
  • Salt Formation Optimization : Screen counterions (e.g., HCl vs. trifluoroacetate) to enhance crystallinity and stability ( ).

Advanced: How does the cyclopropyl substituent influence the compound’s physicochemical properties?

Methodological Answer:

  • Steric Effects : Cyclopropyl’s rigidity may restrict rotational freedom, altering binding to enzymes ( ).
  • Electronic Effects : The sp³-hybridized carbons donate electron density, potentially lowering triazolone acidity (compare pKa values in ).
  • Solubility : LogP calculations (via HPLC) can quantify hydrophobicity introduced by cyclopropyl .

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